1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the fluorination process.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity and reactivity with various biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3,4,5-Tetrafluoropyridine
Uniqueness: 1-(5-Fluoropyridin-3-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
CAS No. |
1247797-15-4 |
---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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